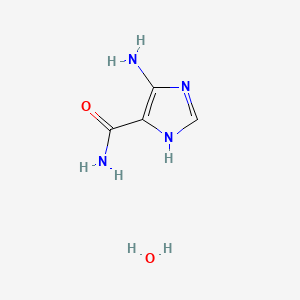

5-Amino-1H-imidazole-4-carboxamide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

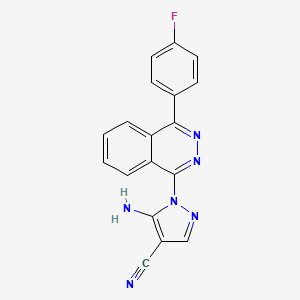

5-Aminoimidazole-4-carboxamide (AIC) is an aminoimidazole and a synthetic precursor . It has been used in the synthesis of the anticancer MTIC prodrug temozolomide . It is also being investigated for use/treatment in allergic rhinitis and pediatric indications .

Synthesis Analysis

5-Amino-1H-imidazole-4-carboxamide hydrate has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .Molecular Structure Analysis

The molecular formula of this compound is C4H6N4O . The InChI code is 1S/C4H6N4O.H2O/c5-3-2 (4 (6)9)7-1-8-3;/h1H,5H2, (H2,6,9) (H,7,8);1H2 .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 144.13 .Wissenschaftliche Forschungsanwendungen

Synthesis of Constrained Peptidomimetics

5-Amino-1H-imidazole-4-carboxamide hydrate is used in the synthesis of constrained H-Phe-Phe-NH2 analogues, a type of peptidomimetics. This process involves aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles using an amino acid amide nucleophile (Skogh et al., 2013).

Development of Imidazole-based Compounds

Research has shown the potential for synthesizing various imidazole-based compounds from this compound, such as pyrazol-4-ylidenehydrazinoimidazoles and 2-arylazoimidazoles (Baig et al., 1982).

Creation of Purine Nucleotides

It is converted into 2-methyl-6-(arylamino)purines, useful in the creation of purine nucleotides (Andersen & Pedersen, 1985).

Application in Biochemical Studies

4-Amino-imidazole-5-carboxamide, a similar compound, has been studied in biochemical contexts such as in E. coli for its role as a precursor to purines (Ben-Ishai, Bergmann & Volcani, 1951).

Enzymatic Polymerization Studies

This compound's derivative, 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, has been synthesized and used in enzymatic polymerization studies (Pochet & D'ari, 1990).

Crystallographic Studies

Research on the synthesis and crystal structures of various derivatives of this compound provides insights into molecular geometries and stabilizing intermolecular hydrogen bonds (Banerjee et al., 1999).

Synthesis of Biologically Active Compounds

The compound has been utilized in the synthesis of biologically active N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines (Andersen & Pedersen, 1986).

Investigation of Catalytic Mechanisms

The catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase has been evaluated using this compound, providing critical insights into enzymatic processes (Shim et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 5-Amino-1H-imidazole-4-carboxamide hydrate, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By mimicking the structure of AMP, AICAR is able to bind to AMPK, leading to its activation . This activation triggers a cascade of events that help the cell adapt to metabolic stress, such as enhancing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .

Biochemical Pathways

AICAR is an intermediate in the generation of inosine monophosphate . It affects various biochemical pathways, primarily those related to energy metabolism. The activation of AMPK by AICAR leads to the inhibition of anabolic pathways (like fatty acid synthesis) and the stimulation of catabolic pathways (like fatty acid oxidation), thereby promoting ATP production and restoring energy balance within the cell .

Pharmacokinetics

It’s known that aicar can be used clinically to treat and protect against cardiac ischemic injury .

Result of Action

The activation of AMPK by AICAR leads to a variety of molecular and cellular effects. These include the enhancement of glucose uptake, the promotion of fatty acid oxidation, and the stimulation of mitochondrial biogenesis . These effects help to restore energy balance within the cell, making AICAR a potential therapeutic agent for conditions related to energy metabolism, such as diabetes .

Action Environment

The action, efficacy, and stability of AICAR can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of AICAR, which in turn can influence its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of AMPK, can also affect the action of AICAR

Biochemische Analyse

Biochemical Properties

5-Amino-1H-imidazole-4-carboxamide hydrate is involved in the generation of inosine monophosphate and is an analog of adenosine monophosphate (AMP) that can stimulate AMP-dependent protein kinase (AMPK) activity . It interacts with enzymes such as the bifunctional purine biosynthesis protein PURH .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways and gene expression. For instance, it has been associated with antihyperalgesia and the inhibition of nociceptive signaling in the spinal cord in models of paw inflammation . It also triggers GLUT4 trafficking, which is crucial for glucose transport into cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity, which plays a key role in cellular energy homeostasis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, it has been shown that Tbc1d1 temporally acquires insulin responsiveness, which triggers GLUT4 trafficking .

Metabolic Pathways

This compound is involved in purine metabolism. It is an intermediate in the generation of inosine monophosphate . It is synthesized in both routes but used only in purine biosynthesis .

Eigenschaften

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSYMLDDLWPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64236-33-5 |

Source

|

| Record name | 4-Aminoimidazol-5-carboxamid hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

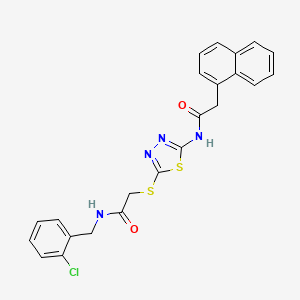

![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)

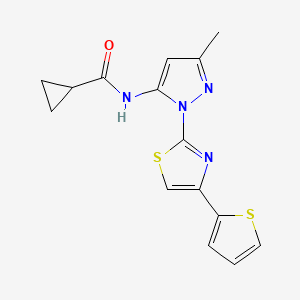

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide](/img/structure/B2461592.png)

![ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2461598.png)

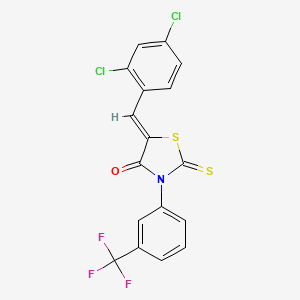

![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)

![2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2461611.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2461612.png)